molecular formula C18H12ClFN4O B12334022 N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine

Cat. No.: B12334022
M. Wt: 354.8 g/mol
InChI Key: BNAHBHSRYWLZAZ-UHFFFAOYSA-N
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Description

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine is a heterocyclic compound featuring a fused furopyridine core substituted with a 3-chloro-4-fluorophenyl group at the N3 position and a pyridin-4-yl moiety at the 7-position. The chloro-fluoro substitution on the phenyl ring enhances lipophilicity and may influence target binding specificity, while the pyridinyl group contributes to π-π stacking interactions in enzymatic pockets .

Properties

Molecular Formula

C18H12ClFN4O

Molecular Weight

354.8 g/mol

IUPAC Name

3-N-(3-chloro-4-fluorophenyl)-7-pyridin-4-ylfuro[2,3-c]pyridine-2,3-diamine

InChI

InChI=1S/C18H12ClFN4O/c19-13-9-11(1-2-14(13)20)24-16-12-5-8-23-15(17(12)25-18(16)21)10-3-6-22-7-4-10/h1-9,24H,21H2

InChI Key

BNAHBHSRYWLZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3C4=CC=NC=C4)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor can be employed.

    Attachment of the pyridinyl group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Oncology

The compound has been studied for its potential anti-cancer properties. Research indicates that it may inhibit key signaling pathways that contribute to cancer cell survival and proliferation.

Key Findings :

  • In vitro studies have demonstrated that N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine effectively reduces the viability of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis induction .

Kinase Inhibition

This compound has been identified as a potent inhibitor of Aurora A kinase, which is critical for proper mitotic spindle formation during cell division.

Case Studies :

  • A study highlighted the compound's ability to induce cell cycle arrest in cancer cells by inhibiting Aurora A kinase activity, leading to increased apoptosis rates .

Drug Development

The compound is being explored as a lead candidate for drug development due to its favorable pharmacokinetic properties and selective inhibition of target kinases.

Developmental Insights :

  • Structure-based drug design approaches have been employed to modify the compound for enhanced potency and selectivity against various kinases .

Mechanism of Action

The mechanism of action of N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs documented in patent literature and ligand databases. Below is a detailed comparison based on substituent variations, activity data (where available), and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Furo[2,3-c]pyridine Derivatives

Compound Name Key Substituents Pharmacological Notes (Inferred) Source
N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine (Target Compound) - 3-Cl, 4-F on phenyl
- Pyridin-4-yl at 7-position
Optimized for kinase inhibition; balanced lipophilicity and solubility EP 2 970 173 B1
N3-(5-Chloro-2-fluorophenyl)-7-(2-methylpyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine - 5-Cl, 2-F on phenyl
- 2-methylpyridin-4-yl at 7-position
Reduced potency compared to target compound; steric hindrance from methyl group EP 2 970 173 B1
N3-(3-Chloro-4-fluorophenyl)-7-(2-(trifluoromethyl)pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine - 3-Cl, 4-F on phenyl
- 2-CF3-pyridin-4-yl at 7-position
Enhanced metabolic stability but lower solubility due to trifluoromethyl group EP 2 970 173 B1
N3-(3,4-Difluorophenyl)-7-(2-methoxyphenyl)furo[2,3-c]pyridine-2,3-diamine - 3,4-diF on phenyl
- 2-methoxyphenyl at 7-position
Improved solubility but reduced target binding affinity EP 2 970 173 B1
2-(1-Benzothiophen-7-yl)-4-[1-(piperidin-4-yl)pyrazol-4-yl]furo[2,3-c]pyridin-7-amine - Benzothiophene at 2-position
- Piperidinylpyrazole at 4-position
Non-ATP competitive inhibitor; distinct binding mode due to bulky substituents RCSB PDB

Key Observations

Substituent Impact on Kinase Binding :

  • The 3-chloro-4-fluorophenyl group in the target compound provides optimal steric and electronic interactions in kinase active sites, as analogs with alternative halogen positions (e.g., 5-Cl-2-F-phenyl) show reduced activity .
  • Pyridin-4-yl at the 7-position is critical for maintaining π-stacking interactions. Substitution with methyl or trifluoromethyl groups (e.g., 2-methylpyridin-4-yl) disrupts these interactions, lowering potency .

Solubility vs. Metabolic Stability :

  • The trifluoromethyl analog (EP 2 970 173 B1) exhibits higher metabolic stability but suffers from poor aqueous solubility, limiting bioavailability .
  • Methoxy-substituted analogs (e.g., 2-methoxyphenyl) improve solubility but compromise binding affinity due to reduced hydrophobicity .

Structural Uniqueness of the RCSB PDB Ligand :

  • The benzothiophene and piperidinylpyrazole substituents in the RCSB compound suggest a divergent mechanism of action, likely targeting allosteric kinase pockets . This highlights the versatility of the furo[2,3-c]pyridine core in drug design.

Research Findings and Implications

  • Patent Data : The target compound’s patent (EP 2 970 173 B1) emphasizes its superior inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) compared to analogs with substituent variations .
  • Structural Insights : The pyridin-4-yl group’s planar geometry is essential for ATP-binding site compatibility, whereas bulkier groups (e.g., trifluoromethyl) may induce steric clashes .
  • Therapeutic Potential: The compound’s balance of lipophilicity (ClogP ~3.2) and solubility (measured logS ~-4.5) positions it as a promising preclinical candidate .

Biological Activity

N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine (CAS: 1638118-09-8) is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition activities.

  • Molecular Formula: C18H12ClFN4O
  • Molecular Weight: 354.77 g/mol
  • CAS Number: 1638118-09-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its effects on various enzymes related to inflammation.

1. Anti-Cancer Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines.

  • Mechanism of Action: The compound's mechanism appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. For instance, studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Cell LineIC50 (µM)Reference
Breast Cancer15.6
Colon Cancer10.2
Lung Cancer12.5

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through its action on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Inhibition of COX Enzymes: Preliminary studies suggest that this compound effectively inhibits both COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins.
CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Reference
N3-(Chloro-Fluorophenyl)9.57.8
Indomethacin10.09.0

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of various protein kinases involved in cellular signaling pathways that regulate cell growth and differentiation.

  • Target Enzymes: Specific studies have reported that this compound can modulate the activity of kinases such as GSK-3 and AKT, which play crucial roles in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells:
    • A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing significant reductions in cell viability and induction of apoptosis through mitochondrial pathways.
  • Inflammation Model:
    • In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to controls.

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